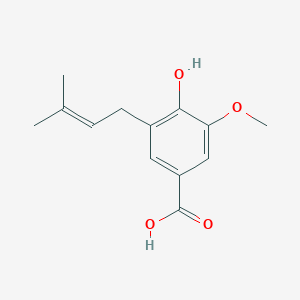
Proglobeflowery acid
Description
Proglobeflowery acid (3-Methoxy-4-hydroxyl-5-(3'-methyl-2'-butenyl)benzoic acid) is a phenolic acid first isolated in 1992 from Trollius macropetalus (长瓣金莲花) . Its structure comprises a benzoic acid backbone substituted with a methoxy group (-OCH₃) at C3, a hydroxyl group (-OH) at C4, and a prenyl group (3-methyl-2-butenyl) at C5 . This compound exists as white needle-like crystals and is notable for its presence in Trollius species, such as T. chinensis (金莲花), where it contributes to medicinal properties like antibacterial, antioxidant, and anticancer activities .
This compound is biosynthetically linked to globeflowery acid and trollioside via hydrolysis. Trollioside, a glycoside, can be enzymatically or acid-hydrolyzed to yield either this compound or globeflowery acid, depending on conditions .
Properties
CAS No. |
146367-85-3 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-8(2)4-5-9-6-10(13(15)16)7-11(17-3)12(9)14/h4,6-7,14H,5H2,1-3H3,(H,15,16) |
InChI Key |
DWHDSRHHYMSXSP-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C |
Other CAS No. |
146367-85-3 |
Synonyms |
3-methoxy-4-hydroxy-5-(3'-methyl-2')butylenylbenzoic acid proglobeflowery acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Globeflowery Acid
Trollioside
Veratric Acid (3,4-Dimethoxybenzoic Acid)
- Structure : Benzoic acid with two methoxy groups at C3 and C4, lacking the prenyl substituent .
- Source : Found in T. chinensis and other medicinal plants .
- Properties :
Comparison with Functionally Similar Compounds
Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)
- Structure : Contains two hydroxyl groups at C3 and C4, lacking methoxy and prenyl groups.
- Bioavailability : Higher aqueous solubility but lower cellular uptake than this compound due to absence of hydrophobic substituents .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Absorption Mechanisms : this compound’s prenyl group enhances lipophilicity, enabling passive diffusion across intestinal epithelia (Caco-2 Papp ~10⁻⁵ cm/s), whereas trollioside requires enzymatic hydrolysis for bioavailability .
- Biological Activities: this compound inhibits esophageal cancer EC-109 cell growth (IC₅₀ ~50 µM) via apoptosis induction, outperforming simpler phenolic acids like vanillic acid . Synergistic effects observed with co-occurring flavonoids (e.g., orientin, vitexin) in T. chinensis enhance antimicrobial potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


